Maximum Tolerated Dose Comparison: LY3007113 vs. Ralimetinib (LY2228820)
LY3007113 demonstrated a markedly lower maximum tolerated dose (MTD) of 30 mg Q12H compared with ralimetinib (LY2228820), another ATP-competitive p38 MAPK inhibitor developed by Eli Lilly, which achieved a recommended Phase 2 dose (RP2D) of 300 mg Q12H—a 10-fold difference in tolerated clinical dose [1][2]. Dose escalation of LY3007113 was terminated at 40 mg Q12H due to dose-limiting toxicities (DLTs) of upper gastrointestinal hemorrhage and increased hepatic enzyme, whereas ralimetinib escalation proceeded to 560 mg Q12H before DLTs (erythema multiforme, ataxia, dizziness) were observed [1][2]. This 10-fold lower MTD indicates a fundamentally narrower therapeutic window for LY3007113 relative to its closest in-class clinical comparator [1][2].
| Evidence Dimension | Maximum tolerated dose (MTD) / Recommended Phase 2 dose in advanced cancer patients |
|---|---|
| Target Compound Data | MTD = 30 mg Q12H; dose escalation stopped at 40 mg Q12H due to DLTs (upper GI hemorrhage, increased hepatic enzyme) |
| Comparator Or Baseline | Ralimetinib (LY2228820): MTD = 420 mg Q12H; RP2D = 300 mg Q12H; DLTs at 560 mg (erythema multiforme Gr3, ataxia Gr3, dizziness Gr2) |
| Quantified Difference | 10-fold lower tolerated dose (30 vs. 300 mg Q12H); dose escalation ceiling 14-fold lower (40 vs. 560 mg Q12H) |
| Conditions | Multicenter Phase 1 dose-escalation trials in patients with advanced/metastatic solid tumors and lymphomas; both administered orally Q12H on 28-day cycles |
Why This Matters
The 10-fold MTD difference establishes LY3007113 as a uniquely toxicity-limited p38 inhibitor, making it the preferred tool compound for studying p38 inhibitor-related toxicity mechanisms and therapeutic index determinants.
- [1] Goldman JW, Kulanthaivel P, Shahir A, et al. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer. Invest New Drugs. 2018;36(4):629-637. doi:10.1007/s10637-017-0532-2 View Source
- [2] Patnaik A, Haluska P, Tolcher AW, et al. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clin Cancer Res. 2016;22(5):1095-1102. doi:10.1158/1078-0432.CCR-15-1718 View Source
